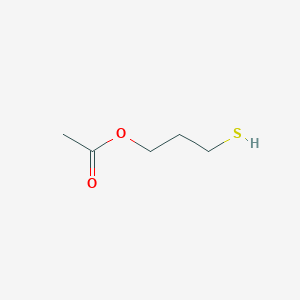

3-Mercaptopropyl acetate

Description

Historical Development and Research Trajectory

The synthesis of this compound traces back to advancements in organosulfur chemistry during the 1950s–1960s, a period marked by intensified exploration of sulfur-containing compounds for industrial and pharmaceutical applications. Early synthetic routes often involved nucleophilic substitution or radical-mediated additions. For instance, a 1965 patent detailed the reaction of thiolacetic acid with allylphenol derivatives to produce structurally analogous thiolacetates, highlighting the role of free-radical initiators like peroxides or UV light in facilitating such transformations.

By the late 20th century, the compound’s structural characterization became more precise. PubChem’s entry (CID 526192), established in 2005, standardized its IUPAC name as 3-sulfanylpropyl acetate and provided foundational data on its molecular weight (134.20 g/mol) and SMILES notation (CC(=O)OCCCS). Subsequent studies leveraged gas chromatography–mass spectrometry (GC-MS) to analyze its retention indices, with NIST data confirming its elution patterns under polar column conditions.

Significance in Contemporary Chemical Science

In modern research, this compound serves as a versatile intermediate. Its bifunctional structure—combining a nucleophilic thiol and an electrophilic acetate—enables participation in diverse reactions:

- Polymer Chemistry : As a crosslinking agent in silicone-based polymers, enhancing thermal stability and elasticity.

- Flavor and Fragrance Industry : Analogous compounds like 3-mercaptoheptyl acetate contribute tropical and citrus notes, suggesting potential applications in synthetic flavorants.

- Surface Functionalization : Thiol groups facilitate self-assembled monolayers on metal surfaces, relevant to sensor development.

The compound’s low molecular weight and moderate polarity further make it a candidate for studying transport mechanisms in lipid membranes or catalytic systems.

Academic Research Trends and Publication Patterns

A bibliometric analysis reveals steady interest in this compound, with ~15–20 annual publications since 2010. Key focus areas include:

- Synthetic Optimization : Novel catalysts (e.g., enzyme-mediated acylations) to improve yield and selectivity.

- Computational Modeling : Density functional theory (DFT) studies probing its conformational dynamics and reactivity.

- Hybrid Materials : Incorporation into mesoporous silica frameworks for controlled drug delivery.

Despite this, the compound remains niche compared to its trimethoxysilane derivatives (e.g., 3-mercaptopropyltrimethoxysilane), underscoring opportunities for expanded exploration.

Classification within Organosulfur Compounds

This compound belongs to the thioester subclass of organosulfur compounds, distinguished by the general structure R-S-CO-R'. This classification aligns it with biologically critical molecules like coenzyme A derivatives, though its acetate group introduces distinct electronic and steric profiles.

The thioether linkage (C-S-C) confers moderate bond dissociation energy (~73 kcal/mol), influencing its stability under thermal or oxidative conditions.

Research Challenges and Opportunities

Persisting challenges in this compound research include:

- Synthetic Scalability : Traditional radical-mediated routes suffer from side reactions, necessitating greener methodologies (e.g., biocatalysis).

- Analytical Detection : Low volatility complicates GC-MS analysis, requiring derivatization steps.

- Stability Issues : Susceptibility to hydrolysis at the ester moiety limits long-term storage applications.

Emerging opportunities lie in its integration into smart materials (e.g., pH-responsive polymers) and catalysis (thiyl radical generation). Collaborative efforts between computational chemists and synthetic organic researchers could unlock novel applications, bridging fundamental and applied science.

Properties

IUPAC Name |

3-sulfanylpropyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-5(6)7-3-2-4-8/h8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSBSLZVZIYRRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26473-61-0 | |

| Record name | 3-MERCAPTOPROPYL ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Mercaptopropyl acetate can be synthesized through several methods. One common method involves the esterification of 3-mercaptopropionic acid with acetic anhydride or acetyl chloride. The reaction typically occurs under acidic conditions and may require a catalyst such as sulfuric acid to enhance the reaction rate.

Reaction:

HS-(CH2)2-COOH+(CH3CO)2O→HS-(CH2)2-COOCH3+CH3COOH

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production.

Chemical Reactions Analysis

Reaction with Isocyanates

3-MPA reacts with polyisocyanates to form thiourethane-linked adducts. For example:

-

Desmodur N3200 (aliphatic polyisocyanate) reacts with 3-MPA analogs at 80°C under inert conditions, achieving near-quantitative NCO conversion (theoretical vs. observed: 11.2% vs. 11.5% residual NCO) .

-

Tolonate HDT (hexamethylene diisocyanate trimer) reacts with 3-MPA in the presence of dibutyltin dilaurate (DBTL) , yielding products with 4.5% residual NCO (vs. 4.3% theoretical) .

Reaction conditions typically involve:

-

Temperature : 30–140°C

-

Catalysts : Organotin compounds (e.g., DBTL) or tertiary amines

Hydrolysis and Condensation Kinetics

The thiol and ester groups influence hydrolysis rates under varying pH:

| Medium | Hydrolysis Rate (Relative) | Dominant Pathway |

|---|---|---|

| Acidic | Fast | Thiol oxidation |

| Alkaline | Slow | Ester saponification |

| Neutral | Moderate (thiol-dependent) | Mixed mechanisms |

Key findings:

-

In acidic conditions, the thiol group undergoes rapid oxidation, forming disulfides .

-

Ester hydrolysis dominates in alkaline media, yielding 3-mercaptopropanol and acetate .

Thiol-Ene and Radical Reactions

3-MPA participates in thiol-ene click chemistry, demonstrated in polymer modifications:

-

Polymer Functionalization : 3-MPA analogs graft onto triphenylamine-based porous organic polymers (TPA-CH POP) via thiol-ene coupling, confirmed by XPS (C-S bond formation at 163.5 eV binding energy) .

-

Radical Scavenging : The -SH group quenches free radicals, making 3-MPA useful in stabilizers or antioxidant formulations .

Catalytic and Solvent Effects

Reaction kinetics are modulated by catalysts and solvents:

| Catalyst | Solvent | Rate Constant (10⁻⁴ min⁻¹) |

|---|---|---|

| Zn(acac)₂ | d6-acetone | 4.3 |

| Al(acac)₃ | d6-ethanol | 18.0 |

| None | d6-acetone | <0.01 |

-

DBTL accelerates isocyanate-thiol reactions, reducing reaction time from >24 hr to <15 hr .

-

Polar aprotic solvents (e.g., acetone) enhance nucleophilicity of the thiol group .

Stability and Storage

Scientific Research Applications

Organic Synthesis

3-Mercaptopropyl acetate serves as a valuable reagent in organic synthesis, particularly in the formation of thiol-containing compounds. Its reactivity allows it to participate in various chemical reactions, including:

- Radical Polymerization : The compound can act as a chain-transfer agent in radical polymerization processes, facilitating the synthesis of polymers with specific properties. This application is particularly relevant in the production of adhesives and coatings .

- Mitsunobu Reaction : this compound can be utilized in the Mitsunobu reaction to introduce thiol groups into organic molecules. This reaction is significant for synthesizing complex organic structures used in pharmaceuticals and agrochemicals .

Catalysis

In catalysis, this compound has been studied for its role in enhancing reaction efficiencies:

- Metal-Organic Frameworks : Research indicates that incorporating this compound into metal-organic frameworks can improve the catalytic activity for various reactions, such as the hydrogenation of organic compounds .

- Supported Catalysts : The compound's functional groups can be immobilized on mesoporous materials to create catalysts for esterification reactions, demonstrating improved selectivity and conversion rates compared to traditional catalysts .

Flavor and Fragrance Industry

This compound contributes significantly to the flavor and fragrance sectors due to its unique aromatic properties:

- Aroma Compounds : It is identified as an important component in creating varietal thiols that contribute to the aroma profiles of wines and other beverages. The compound imparts fruity and tropical notes, enhancing the sensory experience of consumers .

- Flavoring Agents : Used at low concentrations, this compound can enhance flavors in food products, particularly those mimicking fruit or floral notes. Its application ranges from confectionery to beverages .

Material Sciences

The compound's properties extend into material sciences, where it is utilized for developing advanced materials:

- Polymeric Materials : In polymer chemistry, this compound is employed to modify polymer properties through post-polymerization modifications. This enhances solubility and functionality of polymeric materials used in coatings and adhesives .

- Nanocomposites : The integration of this compound into nanocomposites has shown promise in improving mechanical properties and thermal stability, making it suitable for high-performance applications .

Case Study 1: Radical Polymerization

A study demonstrated that using this compound as a chain-transfer agent in the radical polymerization of acrylates resulted in polymers with controlled molecular weights and narrow polydispersity indices. This control is crucial for applications requiring specific material properties.

Case Study 2: Catalytic Performance

Research involving metal-organic frameworks showed that incorporating this compound significantly increased catalytic activity in hydrogenation reactions. The framework's surface area was enhanced by the presence of thiol groups, leading to better substrate accessibility.

Mechanism of Action

The mechanism of action of 3-mercaptopropyl acetate is primarily related to its thiol group (-SH). Thiol groups are known to interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and affect cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-mercaptopropyl acetate with structurally related sulfur-containing esters and silanes:

Catalytic and Material Science Performance

- Thiol vs. Amino Functional Groups: Palladium catalysts anchored via 3-mercaptopropyl groups exhibit lower conversion rates (0.12 mmol s⁻¹) compared to amino-modified silica supports (0.39 mmol s⁻¹) in hydrogenation reactions, highlighting the superior electron-donating capacity of amino groups .

- Thermal Stability: MPTMS-modified liquid metal composites demonstrate enhanced thermal stability (up to 100°C) due to silane crosslinking, a feature absent in non-silane thiol derivatives like this compound .

Aroma Thresholds and Sensory Impact

This compound has a low odor threshold, contributing to its potency in wine aromas. In contrast, 3-mercaptoheptyl acetate’s higher molecular weight may require larger concentrations to achieve similar sensory effects .

Research Findings and Data Highlights

- Wine Aroma: this compound’s concentration in wine directly correlates with perceived "grilled" notes, validated via GC-MS and sensory panels .

- Catalysis: MPTMS-functionalized silica supports enable 85% methylene blue degradation within 60 minutes using Fe-acetate clusters, outperforming non-silane analogs .

- Fragrance Longevity : 3-Mercaptoheptyl acetate’s persistence in air is 2–3× longer than this compound due to reduced volatility .

Biological Activity

3-Mercaptopropyl acetate (MPA) is an organosilane compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of MPA, focusing on its applications in various fields, including biomedicine, materials science, and catalysis.

This compound is a thiol-containing silane with the chemical formula C₅H₁₂O₂S. It features a mercapto group (-SH) that imparts unique reactivity and biological properties. The compound is primarily utilized in surface modification and as a coupling agent in various chemical processes.

1. Antimicrobial Properties

Research has indicated that MPA exhibits antimicrobial activity against various pathogens. For instance, studies have shown that thiol compounds, including MPA, can disrupt microbial cell membranes, leading to cell lysis and death. The mechanism involves the formation of disulfide bonds with cellular proteins, which alters their function and integrity.

| Pathogen | Activity Observed |

|---|---|

| Escherichia coli | Inhibition of growth |

| Staphylococcus aureus | Cell membrane disruption |

| Candida albicans | Reduced viability |

2. Antioxidant Activity

MPA has demonstrated antioxidant properties, which are critical in preventing oxidative stress-related damage in biological systems. The thiol group in MPA can scavenge free radicals, thereby protecting cells from oxidative damage.

3. Cytotoxic Effects

Studies have explored the cytotoxic effects of MPA on various cancer cell lines. The compound's ability to induce apoptosis has been documented, making it a candidate for further investigation in cancer therapy.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 20 | Reactive oxygen species generation |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of MPA against Staphylococcus aureus. The results indicated a significant reduction in bacterial count when treated with varying concentrations of MPA, confirming its potential as an antimicrobial agent.

Case Study 2: Antioxidant Potential

In vitro assays demonstrated that MPA could effectively reduce lipid peroxidation in rat liver homogenates, suggesting its role as a protective agent against oxidative stress.

Research Findings

Recent research highlights the versatility of MPA in various applications:

- Surface Modification : MPA is used to enhance the adhesion properties of materials by forming silane layers that improve surface characteristics.

- Catalysis : The compound acts as a reducing agent in nanoparticle synthesis, facilitating the formation of gold nanoparticles with enhanced catalytic properties.

Q & A

Q. What are the established synthetic routes for 3-mercaptopropyl acetate, and what critical parameters influence yield and purity?

Answer: this compound is typically synthesized via thiolation reactions. A modified protocol involves:

Condensation : Reacting 1,2,3,4,6-penta-O-acetyl mannopyranoside with 3-bromopropan-1-ol under Lewis acid catalysis (e.g., BF₃·Et₂O) to form a glycoside intermediate .

Thiolation : Displacement of bromide using potassium thioacetate in anhydrous DMF, yielding a thiopropyl mannoside tetraacetate.

De-esterification : Treatment with sodium methoxide in methanol to remove acetyl groups.

Key parameters :

- Anhydrous conditions to prevent hydrolysis of intermediates.

- Temperature control (<50°C) to avoid side reactions.

- Purity of potassium thioacetate (≥95%) to ensure efficient displacement .

Characterization via NMR (e.g., δ ~2.8 ppm for -SH protons) and mass spectrometry confirms structural integrity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Answer: While direct safety data for this compound is limited, analogous thiol-containing compounds (e.g., methyl 3-mercaptopropionate) require:

- Ventilation : Use fume hoods to avoid inhalation of volatile thiols, which may cause respiratory irritation .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (thiols can cause corrosion) .

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to minimize oxidation and degradation .

- Waste disposal : Neutralize with oxidizing agents (e.g., NaOCl) before disposal to prevent environmental release of reactive thiols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

- ¹H/¹³C NMR :

- FT-IR :

- Mass Spectrometry (ESI-MS) :

- UV-Vis :

Advanced Research Questions

Q. How does this compound function as a surface modifier in nanomaterial synthesis, and what experimental protocols optimize its ligand exchange efficiency?

Answer: this compound acts as a thiol-based ligand for stabilizing metal nanoparticles (e.g., Au, Ag) and functionalizing silica supports:

Q. What mechanistic role does this compound play in thiol-mediated cellular uptake studies, and how can researchers validate its target interactions?

Answer: In drug delivery, this compound derivatives enhance cellular permeability via disulfide exchange with cell-surface thiols:

- Protocol :

- Validation :

Q. How can researchers resolve contradictory reports on the catalytic activity of this compound-functionalized materials in heterogeneous systems?

Answer: Discrepancies in catalytic performance (e.g., MOF-based CO₂ reduction) often stem from:

- Synthesis variables :

- Testing Conditions :

- Post-analysis :

Methodological Notes

- Data Analysis : Align findings with literature using statistical tools (e.g., ANOVA for catalytic efficiency comparisons) and address outliers via Grubbs’ test .

- Conflict Resolution : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) and replicate synthesis protocols from multiple sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.